molecular formula C11H13NO3 B1210368 indoleglycerol CAS No. 13615-41-3

indoleglycerol

Cat. No.: B1210368
CAS No.: 13615-41-3
M. Wt: 207.23 g/mol
InChI Key: XINKZRRAVQNCLX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Indoleglycerol can be synthesized through several methods. One common approach involves the conversion of 1-(2-carboxyphenylamino)-1-deoxy-D-ribulose-5-phosphate to indole-3-glycerol phosphate using the enzyme indole-3-glycerol-phosphate synthase . This reaction typically occurs under mild conditions and is catalyzed by the enzyme in the presence of cofactors such as pyruvate .

Industrial Production Methods

Industrial production of this compound often involves biotechnological approaches, utilizing genetically engineered microorganisms to produce the compound efficiently. These methods leverage the natural biosynthetic pathways of the microorganisms, optimizing conditions to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Indoleglycerol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions include indole derivatives, which have significant biological and industrial applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Indoleglycerol is unique due to its specific role in the biosynthesis of tryptophan and its involvement in plant defense mechanisms. Unlike other indole derivatives, this compound serves as a crucial intermediate in multiple biosynthetic pathways, making it essential for various biological processes .

Properties

CAS No.

13615-41-3

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

1-(1H-indol-3-yl)propane-1,2,3-triol

InChI

InChI=1S/C11H13NO3/c13-6-10(14)11(15)8-5-12-9-4-2-1-3-7(8)9/h1-5,10-15H,6H2

InChI Key

XINKZRRAVQNCLX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(CO)O)O

Synonyms

1-(3-indolyl)-1,2,3-propanetriol
1-(3-indolyl)propane-1,2,3-triol
3-indolylglycerol
3-indolylglycerol, (R*,R*)-isomer
3-indolylglycerol, (R*,S*)-isome

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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